tert-Butyl 4-aminobenzoate, with the molecular formula and a molecular weight of 193.24 g/mol, is an organic compound recognized for its structural significance in various chemical applications. It appears as a white to light yellow crystalline powder, with a melting point ranging from 108 to 110 °C and a predicted boiling point of approximately 322.4 °C. The compound is soluble in organic solvents and exhibits a density of around 1.078 g/cm³ .
These transformations highlight its utility in synthesizing more complex molecules.
Research indicates that tert-butyl 4-aminobenzoate exhibits biological activities that may include:
These biological activities suggest its relevance in pharmacological research.
The synthesis of tert-butyl 4-aminobenzoate typically involves the reduction of tert-butyl 4-nitrobenzoate. The process can be summarized as follows:
This method showcases its straightforward approach to synthesizing the compound.
tert-Butyl 4-aminobenzoate finds applications in various fields, including:
These applications underline its significance in both medicinal chemistry and industrial synthesis.
Interaction studies involving tert-butyl 4-aminobenzoate have focused on its effects on biological systems, particularly:
These studies are crucial for understanding safety profiles and therapeutic potentials.
Several compounds share structural similarities with tert-butyl 4-aminobenzoate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butyl 4-aminobenzoate | Lacks tert-butyl group; used in similar applications | |
Ethyl 4-aminobenzoate | Shorter alkyl chain; different solubility properties | |
Benzamide | Simple amide structure; lacks ester functionality |
Uniqueness: The presence of the tert-butyl group in tert-butyl 4-aminobenzoate enhances its lipophilicity compared to its ethyl or butyl counterparts, potentially affecting its biological activity and solubility characteristics.
Palladium-catalyzed amination of tert-butyl 4-bromobenzoate remains the most efficient route to N-substituted derivatives. Key developments include:
Table 1. Representative N-Substituted Derivatives via Pd-Catalyzed Amination
Amine | Product | Yield (%) |
---|---|---|
Piperidine | tert-Butyl 4-(piperidin-1-yl)benzoate | 80 |
Benzylamine | tert-Butyl 4-(benzylamino)benzoate | 62 |
Morpholine | tert-Butyl 4-(morpholino)benzoate | 64 |
Direct tert-butylation of carboxylic acids and amino acids using Tf₂NH in tert-butyl acetate (t-BuOAc) offers a safer alternative to conventional acid chlorides:
Scheme 1. tert-Butylation of HABA Using Tf₂NH
$$
\text{HABA} \xrightarrow{\text{Tf₂NH (1.1 eq.), t-BuOAc, 0°C}} \text{Di-tert-butylated HABA (86%)}
$$
Nitro group reduction to amines is critical for accessing tert-butyl 4-aminobenzoate precursors:
Solvent polarity and temperature critically influence yield and selectivity:
The tert-butyl 4-aminobenzoate compound serves as a crucial substrate and synthetic intermediate in palladium-catalyzed carbon-nitrogen bond formation reactions, particularly in the Buchwald-Hartwig amination process [1]. This chemical transformation represents one of the most significant developments in modern synthetic organic chemistry for creating aromatic carbon-nitrogen bonds [1]. The compound with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 grams per mole demonstrates exceptional versatility as both a nucleophile and electrophile precursor in cross-coupling chemistry [2].
Research investigations have established that tert-butyl 4-aminobenzoate can be synthesized through palladium-catalyzed amination of tert-butyl 4-bromobenzoate with various free amines using specialized catalyst systems [1]. The reaction methodology employs palladium dichloride in combination with tri-ortho-tolylphosphine as the ligand, with sodium tert-butoxide serving as the base in anhydrous toluene solvent [1]. This synthetic approach provides access to numerous nitrogen-substituted derivatives that serve as valuable intermediates for chemotherapeutic agent synthesis [1].
The Buchwald-Hartwig amination mechanism involves the formation of reactive monophosphine-ligated palladium(0) species that facilitate efficient oxidative addition, transmetallation, and reductive elimination steps [6]. The large steric bulk of tri-ortho-tolylphosphine, characterized by one of the largest cone angles among simple phosphines, enables the formation of these highly active catalytic intermediates [17] [18]. The palladium-catalyzed process demonstrates remarkable functional group tolerance and allows the coupling of aryl halides with a wide variety of amine nucleophiles under relatively mild conditions [6].
The synthetic scope of tert-butyl 4-aminobenzoate derivatives through Buchwald-Hartwig cross-coupling demonstrates consistent yields ranging from 60 to 80 percent across different amine coupling partners [1]. These transformations typically require catalyst loadings of 7 mole percent palladium dichloride and reaction temperatures of 100 degrees Celsius for completion within 4.5 to 18 hours [1]. The reaction conditions have been optimized to use anhydrous toluene dried over phosphorus pentoxide, which provides more consistent results compared to commercially available anhydrous solvents [1].
Substrate Combination | Product Number | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
---|---|---|---|---|
tert-Butyl 4-bromobenzoate + Piperidine | 1 | 80 | 4.5 | 7 |
tert-Butyl 4-bromobenzoate + N-benzylmethylamine | 2 | 62 | 4.5 | 7 |
tert-Butyl 4-bromobenzoate + Morpholine | 3 | 61 | 4.5 | 7 |
tert-Butyl 4-bromobenzoate + Pyrrolidine | 4 | 64 | 4.5 | 7 |
tert-Butyl 4-bromobenzoate + N-methylaniline | 5 | 60 | 18.0 | 7 |
tert-Butyl 4-bromobenzoate + 1-phenylpiperazine | 6 | 72 | 4.5 | 7 |
The mechanistic pathway involves initial coordination of the aryl halide substrate to the palladium center, followed by oxidative addition to form a palladium(II) aryl complex [9]. Subsequent coordination and deprotonation of the amine nucleophile generates a palladium amido intermediate, which undergoes reductive elimination to form the desired carbon-nitrogen bond and regenerate the active palladium(0) catalyst [9]. The turnover-limiting step in many cases involves the reductive elimination of the arylamine product, particularly when using aqueous ammonia as the nitrogen source [9].
The tert-butyl functionality in tert-butyl 4-aminobenzoate serves as an exemplary model for understanding the role of tert-butyl protecting groups in peptide synthesis applications [11] [12]. In solid-phase peptide synthesis, tert-butyl-based protecting groups provide orthogonal protection strategies that allow selective deprotection under acidic conditions while maintaining stability under basic conditions [12] [15]. The tert-butyl group demonstrates exceptional utility for protecting carboxylic acids, amino groups, hydroxyl groups, and thiol functionalities during multi-step peptide assembly processes [13] [14].
The mechanism of tert-butyl deprotection involves acid-catalyzed formation of tert-butyl cations through protonation of the oxygen atom in the protecting group [32] [35]. Under trifluoroacetic acid treatment, the tert-butyl group undergoes heterolytic cleavage to generate a stabilized tertiary carbocation intermediate [37]. This carbocation can either react with trifluoroacetic acid to form tert-butyl trifluoroacetate or undergo elimination to produce isobutene and a proton [37]. The resulting carboxylic acid, amine, alcohol, or thiol functionality is then available for subsequent synthetic transformations [32].
Protected Functionality | Typical Protecting Group | Deprotection Conditions | Mechanism |
---|---|---|---|
Carboxylic acid | tert-Butyl ester | 95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% Water | Acid-catalyzed tert-butyl cation formation followed by nucleophilic attack by trifluoroacetic acid |
Amino group | tert-Butoxycarbonyl | 95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% Water | Acid-catalyzed tert-butyl cation formation followed by decarboxylation of carbamic acid |
Hydroxyl group | tert-Butyl ether | 95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% Water | Acid-catalyzed tert-butyl cation formation |
Thiol group | tert-Butyl thioether | 95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% Water | Acid-catalyzed tert-butyl cation formation |
The deprotection process requires careful consideration of potential side reactions, particularly the alkylation of nucleophilic amino acid residues by the generated tert-butyl cations [14] [37]. Tryptophan, methionine, and cysteine residues are particularly susceptible to unwanted alkylation reactions during tert-butyl deprotection [14] [36]. To mitigate these side reactions, scavenger molecules such as triisopropylsilane, water, thioanisole, and dimethyl sulfide are commonly included in the deprotection cocktail [14] [36].
The kinetics of tert-butyl deprotection demonstrate temperature and time dependence, with shorter reaction times and lower temperatures favoring cleaner deprotection profiles [14]. Research has shown that deprotection times under four hours at 25 degrees Celsius significantly reduce the formation of side products compared to prolonged exposure at elevated temperatures [14]. The formation of tert-butyl trifluoroacetate as an intermediate species provides an additional alkylating reagent that must be controlled through appropriate scavenger selection [37].
Advanced deprotection strategies have been developed to address the challenges associated with tert-butyl group removal [13]. The use of triarylamminium radical cations as catalysts for silicon-hydride activation provides a mild alternative to traditional acidic deprotection methods [13] [34]. This approach demonstrates excellent functional group tolerance and can selectively remove tert-butyl protecting groups without affecting other acid-sensitive functionalities [13] [34].
The palladium dichloride/tri-ortho-tolylphosphine catalyst system demonstrates exceptional efficiency in promoting carbon-nitrogen bond formation reactions involving tert-butyl 4-aminobenzoate substrates [1] [17]. This catalyst combination has emerged as one of the most ubiquitous and effective systems for palladium-catalyzed cross-coupling reactions, particularly in synthetic applications requiring high functional group tolerance [17] [18]. The tri-ortho-tolylphosphine ligand exhibits bench stability, resistance to oxidation, and the ability to perform challenging cross-coupling reactions under ambient conditions [17].
The unique electronic and steric properties of tri-ortho-tolylphosphine contribute significantly to the catalytic efficiency of the palladium system [17] [18]. The ligand's large cone angle facilitates the formation of reactive monophosphine-ligated palladium(0) species, which are crucial for efficient catalytic turnover [18] [22]. High-throughput experimentation has demonstrated that palladium catalysts supported by tri-ortho-tolylphosphine compete favorably with specialist phosphine ligands in terms of both reactivity and product selectivity [17].
Catalyst System | Turnover Frequency | Application | Temperature (°C) | Key Advantages |
---|---|---|---|---|
Palladium dichloride/Tri-ortho-tolylphosphine | Not specified for amination | Buchwald-Hartwig amination | 100 | Consistent results with properly dried solvents |
Bis-tris-ortho-tolylphosphine-palladium(II) chloride | Not specified | General cross-coupling | Variable | Air and moisture stability |
Liquid palladium in gallium | 2.5 × 10⁸ h⁻¹ | Carbon-carbon coupling | 70 | 1000-fold enhancement over conventional systems |
Homogeneous palladium catalysts | ~75,000 h⁻¹ | General catalysis | Variable | Typical performance range |
The mechanistic understanding of palladium dichloride/tri-ortho-tolylphosphine systems reveals that the catalyst enters the catalytic cycle through displacement of labile ligands by the aryl halide substrate [17] [18]. The formation of prereactive arene complexes represents a critical step in the catalytic process, with the energy barrier for this transformation influencing overall reaction efficiency [33]. Computational studies have shown that the flexibility of the tri-ortho-tolylphosphine ligand backbone allows spatial adjustment depending on the coligands at palladium, minimizing conformational changes throughout the catalytic cycle [33].
The comparison of different palladium catalyst systems reveals that palladium dichloride/tri-ortho-tolylphosphine offers economic advantages over bis-dibenzylideneacetone-palladium(0) systems while maintaining comparable catalytic activity [19] [31]. The palladium dichloride precursor provides a more cost-effective entry point into the catalytic cycle compared to palladium(0) complexes, particularly for large-scale synthetic applications [19]. The catalyst system exhibits excellent thermal stability and can operate effectively at temperatures up to 110 degrees Celsius without significant decomposition [27].
Irritant